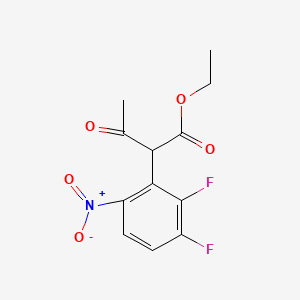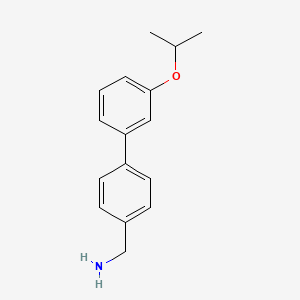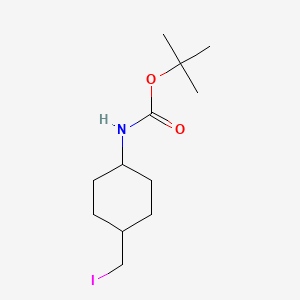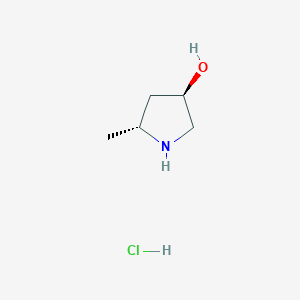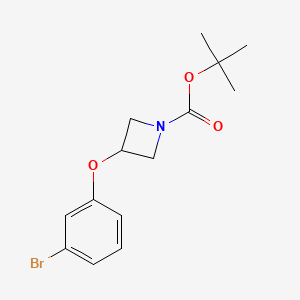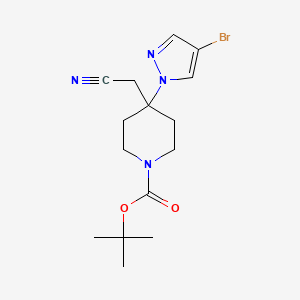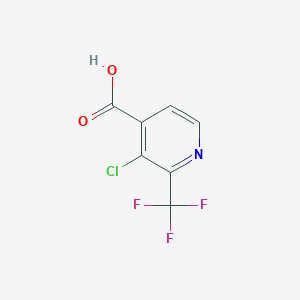
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (FNPB-tBu) is a novel synthetic compound that has been studied for its potential applications in the field of drug discovery, medicinal chemistry, and biochemistry. FNPB-tBu has a unique structure that consists of an aromatic ring, a piperidine ring, and a tert-butyl ester group. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, FNPB-tBu has been used in the synthesis of various other compounds, such as peptides and enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development : Tert-butyl piperidine-1-carboxylate derivatives are key intermediates in the synthesis of various drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).
Synthesis of Piperidine Derivatives : Piperidine derivatives, which may be related to 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, are synthesized for various applications. The synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine is an example, illustrating the potential for creating a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Photomechanical Applications : Some derivatives of piperidine-1-carboxylic acid tert-butyl ester, like the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, are studied for their photomechanical properties, indicating potential applications in materials science and engineering (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).
Synthesis of Photophysical Probes : The tert-butyl piperidine-1-carboxylate derivatives are also used in the synthesis of photophysical probes. For example, the study on the photophysical properties of nitroxide prefluorescent probes illustrates the application of such compounds in studying molecular interactions and reactions (Bueno, Mikelsons, Maretti, Scaiano, & Aspée, 2008).
Propiedades
IUPAC Name |
tert-butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-11(7-9-18)23-12-4-5-14(19(21)22)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCJXGMBORZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
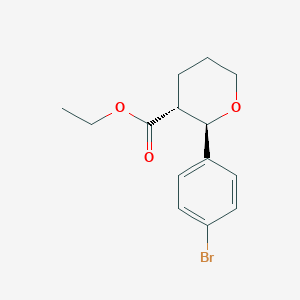
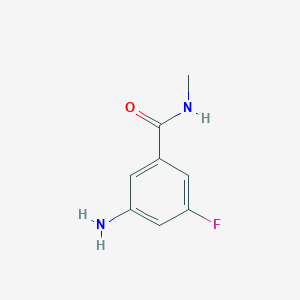
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
